(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one
Description
(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features:
- A 2-hydroxy-5-methylphenyl ring at the carbonyl position, providing hydrogen-bonding capacity and steric bulk.
- A diethylamino group at the β-position, influencing electronic properties (e.g., resonance stabilization) and lipophilicity.
This compound serves as a precursor for synthesizing chromones and other bioactive heterocycles .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(E)-3-(diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H19NO2/c1-4-15(5-2)9-8-14(17)12-10-11(3)6-7-13(12)16/h6-10,16H,4-5H2,1-3H3/b9-8+ |
InChI Key |
RASDWGZFOKPSQA-CMDGGOBGSA-N |
Isomeric SMILES |
CCN(CC)/C=C/C(=O)C1=C(C=CC(=C1)C)O |
Canonical SMILES |
CCN(CC)C=CC(=O)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation reaction between a suitable aldehyde and a ketone in the presence of a base. The reaction conditions typically include:
Reagents: Aldehyde, ketone, base (e.g., sodium hydroxide or potassium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.
Medicine: Exploring its potential therapeutic effects and mechanisms of action.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one involves its interaction with molecular targets and pathways. The diethylamino group and the hydroxy-methylphenyl group may play crucial roles in binding to specific receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Substituent Variations on the Amino Group
Aromatic Ring Modifications
Key Insight : Electron-withdrawing groups (e.g., Cl) or bulky substituents (e.g., adamantyl) enhance target specificity but may reduce solubility.
Physicochemical and Spectral Data
Key Insight: The diethylamino variant’s absence in HPLC data highlights a research gap; its dimethylamino analog shows high synthetic efficiency.
Biological Activity
(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one, also known by its CAS number 213689-90-8, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H19NO2. It features a diethylamino group and a hydroxymethyl group, which are crucial for its biological activity. The compound can be represented structurally as follows:
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the formation of the prop-2-en-1-one framework followed by the introduction of the diethylamino and hydroxymethyl groups.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study indicated that compounds with similar structures inhibited mammalian cell proliferation by targeting topoisomerase II, suggesting a potential mechanism for its antitumor effects .
The biological activity of this compound is largely attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. By interfering with this enzyme's function, the compound can induce DNA damage leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its antiproliferative properties, this compound has shown promising antimicrobial activity. Studies have reported that it possesses both antibacterial and antifungal properties, effective against various strains including Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activity of similar compounds:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (E)-3-(diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxy-5-methylacetophenone and diethylaminoacetaldehyde. Key steps include refluxing in ethanol with catalytic NaOH, followed by acidification to isolate the enone product . Microwave-assisted synthesis has also been explored to reduce reaction time (e.g., 30 minutes at 80°C), achieving yields of ~75% . Solvent selection (e.g., ethanol vs. methanol) and base strength significantly influence stereochemical outcomes.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and phenolic O-H absorption at ~3200–3400 cm⁻¹ .
- NMR : ¹H NMR reveals diagnostic peaks for the enone system (δ 6.8–7.5 ppm for aromatic protons, δ 5.5–6.2 ppm for α,β-unsaturated ketone protons) and diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.6 ppm for N-CH₂) .
- X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonding (e.g., O-H···O=C interactions with bond lengths ~1.85 Å) .
Q. How is the biological activity of this compound initially screened in academic research?
Preliminary assays include:
- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Antioxidant assays : DPPH radical scavenging to evaluate phenolic hydroxyl contributions .
- Docking studies : Computational alignment with enzyme active sites (e.g., cyclooxygenase-2) to predict binding affinities .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products like Z-isomers?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor E-isomer formation due to stabilization of transition states .
- Catalytic additives : Use of piperidine or acetic acid accelerates enolization and reduces retro-aldol side reactions .
- Temperature control : Lower temperatures (0–5°C) suppress Z-isomerization, as shown in fluorinated analogs .
Q. What strategies address contradictions in spectral data interpretation (e.g., unexpected NOESY correlations)?
- Cross-validation : Combine X-ray crystallography (e.g., torsion angles < 10° for planar enone systems) with DFT-optimized geometries to resolve ambiguities .
- Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) identifies conformational flexibility in the diethylamino group, which may explain anomalous coupling constants .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- DFT calculations : B3LYP/6-311+G(d,p) models predict charge distribution (e.g., Mulliken charges on carbonyl oxygen: −0.45 e) and Fukui indices for electrophilic attack sites .
- AIM theory : Analyzes electron density topology at bond critical points (e.g., ρ ≈ 0.35 e/ų for O-H···O hydrogen bonds) to quantify non-covalent interactions .
Q. What experimental designs evaluate the compound’s stability under varying pH and temperature?
- Forced degradation studies : Expose to 0.1 M HCl/NaOH at 40°C for 24 hours, followed by HPLC-PDA to track degradation products (e.g., hydrolysis of the enone system) .
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (~200°C for anhydrous forms) .
Q. What challenges arise in crystallizing this compound for X-ray studies?
- Polymorphism : Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields monoclinic crystals (space group P2₁/c) with Z’ = 1 .
- Solvate formation : Co-crystallization with acetone or DMSO requires prolonged equilibration (>72 hours) to avoid disordered solvent molecules .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
